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Compound of Interest

Compound Name: Azido-PEG6-amine

Cat. No.: B1666435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azido-PEG6-amine is a heterobifunctional linker molecule integral to the advancement of

bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal azide group

and a primary amine, connected by a flexible hexaethylene glycol (PEG) spacer, allows for the

covalent linkage of diverse molecular entities. This guide provides a comprehensive overview

of the molecular and chemical properties of Azido-PEG6-amine, alongside detailed

experimental protocols for its application in common bioconjugation techniques.

Core Properties and Specifications
The utility of Azido-PEG6-amine as a molecular linker is defined by its chemical and physical

properties. A summary of these quantitative data is presented below for clear reference.
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Property Value Reference

Molecular Weight 350.41 g/mol [1][2][3][4]

Exact Mass 350.2165 g/mol [5]

Chemical Formula C₁₄H₃₀N₄O₆ [1][4][5][6]

Purity Typically >95% [5][7]

Appearance
Colorless to light yellow liquid

or oil
[1]

Storage Conditions Store at -20°C or lower [1]

Solubility

Soluble in water, aqueous

buffers, DMSO, DMF,

chloroform, and methylene

chloride

[8]

Functional Roles and Applications
Azido-PEG6-amine serves as a versatile tool in the molecular sciences, primarily enabling the

linkage of two different molecules. The terminal amine can react with carboxylic acids,

activated esters (such as NHS esters), or aldehydes and ketones. The azide group is available

for "click chemistry," a set of rapid, selective, and high-yield chemical reactions. This dual

functionality makes it a valuable component in the synthesis of:

Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is linked to an antibody for

targeted cancer therapy.[2][4]

PROteolysis TArgeting Chimeras (PROTACs): Which bring a target protein and an E3

ubiquitin ligase into proximity to induce degradation of the target protein.[2][4]

Bioconjugation: For attaching molecules to proteins, peptides, nucleic acids, or surfaces for a

variety of research and diagnostic applications.

The diagram below illustrates the logical relationship of Azido-PEG6-amine as a bifunctional

linker.
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Bifunctional Linker Concept

Experimental Protocols
The azide and amine groups of Azido-PEG6-amine allow for two primary types of conjugation

reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-

Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction involves the formation of a stable triazole linkage between an azide (from

Azido-PEG6-amine) and a terminal alkyne. The reaction is catalyzed by copper(I).
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Materials:

Azido-PEG6-amine

Alkyne-functionalized molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Anhydrous DMSO or DMF

Protocol:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Azido-PEG6-amine in anhydrous DMSO or DMF.

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible

solvent.

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be

made fresh.

Prepare a 20 mM stock solution of CuSO₄ in water.

Prepare a 100 mM stock solution of THPTA in water.

Reaction Setup:

In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer.

Add the Azido-PEG6-amine stock solution to the reaction mixture. A molar excess (e.g.,

5-20 fold) of the linker is often used.
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Add the THPTA stock solution to the reaction mixture.

Add the CuSO₄ stock solution.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubation:

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be

performed at 4°C for overnight incubation.

Purification:

Purify the conjugate to remove unreacted reagents and catalyst. This can be achieved by

size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic

techniques.

The following diagram outlines the experimental workflow for a typical CuAAC reaction.
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CuAAC Experimental Workflow

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g.,

DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the

reaction to proceed without a catalyst, making it ideal for applications in living systems where

copper toxicity is a concern.

Materials:

Azido-PEG6-amine

Cyclooctyne-functionalized molecule (e.g., DBCO-functionalized protein)
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Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Anhydrous DMSO or DMF

Protocol:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Azido-PEG6-amine in anhydrous DMSO or DMF.

Dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired

concentration (e.g., 1-5 mg/mL).

Reaction Setup:

Add the Azido-PEG6-amine stock solution to the solution of the cyclooctyne-

functionalized molecule. A molar excess (e.g., 5-20 fold) of the linker is typically used. The

final concentration of the organic solvent should be kept low (e.g., <10%) to avoid

denaturation of proteins.

Incubation:

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For more

sensitive molecules, the reaction can be performed at 4°C for overnight incubation.

Purification:

Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or another

suitable method to remove unreacted linker.

The following diagram illustrates the signaling pathway concept for a SPAAC reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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